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molecular formula C11H14O B8553311 3-Ethyl-5-hydroxy-indane

3-Ethyl-5-hydroxy-indane

Cat. No. B8553311
M. Wt: 162.23 g/mol
InChI Key: DGQCDUXODFHJFV-UHFFFAOYSA-N
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Patent
US04107324

Procedure details

A mixture of 41 g of 3-ethyl-5-methoxy-indane and 111 g of pyridine hydrochloride was heated for 5 hours at 210° C. After it had cooled, 800 ml of water were added. The aqueous phase was extracted by shaking with chloroform. The combined organic phases were washed until neutral, and dried. Molecular distillation gave 32 g of 3-ethyl-5-hydroxy-indane; boiling point : 144° C/10 mm Hg. ##STR29##
Name
3-ethyl-5-methoxy-indane
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
111 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([O:12]C)[CH:10]=2)[CH2:5][CH2:4]1)[CH3:2].Cl.N1C=CC=CC=1>O>[CH2:1]([CH:3]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([OH:12])[CH:10]=2)[CH2:5][CH2:4]1)[CH3:2] |f:1.2|

Inputs

Step One
Name
3-ethyl-5-methoxy-indane
Quantity
41 g
Type
reactant
Smiles
C(C)C1CCC2=CC=C(C=C12)OC
Name
Quantity
111 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
210 °C
Stirring
Type
CUSTOM
Details
by shaking with chloroform
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After it had cooled
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted
WASH
Type
WASH
Details
The combined organic phases were washed until neutral, and
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
Molecular distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)C1CCC2=CC=C(C=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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